molecular formula C20H30Cl2N2S B13741546 6H-Cyclohepta(b)quinoline, 11-((2-(diethylamino)ethyl)thio)-7,8,9,10-tetrahydro-, dihydrochloride CAS No. 18833-67-5

6H-Cyclohepta(b)quinoline, 11-((2-(diethylamino)ethyl)thio)-7,8,9,10-tetrahydro-, dihydrochloride

Cat. No.: B13741546
CAS No.: 18833-67-5
M. Wt: 401.4 g/mol
InChI Key: WDZLGFAMECXLDR-UHFFFAOYSA-N
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Description

6H-Cyclohepta(b)quinoline, 11-((2-(diethylamino)ethyl)thio)-7,8,9,10-tetrahydro-, dihydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Cyclohepta(b)quinoline, 11-((2-(diethylamino)ethyl)thio)-7,8,9,10-tetrahydro-, dihydrochloride typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where indole-fused cycloheptanone reacts with hydrazines . Another approach involves the condensation reaction to form the seven-membered ring structure . These reactions often require specific conditions such as the presence of catalysts, controlled temperatures, and inert atmospheres to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

6H-Cyclohepta(b)quinoline, 11-((2-(diethylamino)ethyl)thio)-7,8,9,10-tetrahydro-, dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions mentioned above often require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and low temperatures. Substitution reactions may involve the use of catalysts or specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce tetrahydroquinoline derivatives. Substitution reactions can lead to a variety of functionalized products, depending on the substituents introduced.

Scientific Research Applications

6H-Cyclohepta(b)quinoline, 11-((2-(diethylamino)ethyl)thio)-7,8,9,10-tetrahydro-, dihydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6H-Cyclohepta(b)quinoline, 11-((2-(diethylamino)ethyl)thio)-7,8,9,10-tetrahydro-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential antitumor effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

6H-Cyclohepta(b)quinoline, 11-((2-(diethylamino)ethyl)thio)-7,8,9,10-tetrahydro-, dihydrochloride is unique due to its specific structural features and the presence of the diethylaminoethylthio group. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

CAS No.

18833-67-5

Molecular Formula

C20H30Cl2N2S

Molecular Weight

401.4 g/mol

IUPAC Name

diethyl-[2-(7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-5-ium-11-ylsulfanyl)ethyl]azanium;dichloride

InChI

InChI=1S/C20H28N2S.2ClH/c1-3-22(4-2)14-15-23-20-16-10-6-5-7-12-18(16)21-19-13-9-8-11-17(19)20;;/h8-9,11,13H,3-7,10,12,14-15H2,1-2H3;2*1H

InChI Key

WDZLGFAMECXLDR-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCSC1=C2CCCCCC2=[NH+]C3=CC=CC=C31.[Cl-].[Cl-]

Origin of Product

United States

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